molecular formula C13H10N2O B112091 4-(4-Aminophenoxy)benzonitrile CAS No. 17076-69-6

4-(4-Aminophenoxy)benzonitrile

Cat. No.: B112091
CAS No.: 17076-69-6
M. Wt: 210.23 g/mol
InChI Key: YDNICCZCAISDAG-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Aminophenoxy)benzonitrile can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-nitrophthalonitrile with 4-aminophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

4-nitrophthalonitrile+4-aminophenolK2CO3,DMSO,heatThis compound+by-products\text{4-nitrophthalonitrile} + \text{4-aminophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}, \text{heat}} \text{this compound} + \text{by-products} 4-nitrophthalonitrile+4-aminophenolK2​CO3​,DMSO,heat​this compound+by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-(4-nitrophenoxy)benzonitrile.

    Reduction: Formation of 4-(4-aminophenoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Aminophenoxy)benzonitrile has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, due to its ability to form strong intermolecular interactions.

    Materials Science: It is utilized in the development of advanced materials with enhanced thermal and mechanical properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)benzonitrile in polymerization involves the nucleophilic attack of the amino group on electrophilic centers, leading to the formation of polymer chains. The ether linkage provides flexibility and stability to the polymer structure. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of an amino group.

    4-(4-Hydroxyphenoxy)benzonitrile: Similar structure but with a hydroxyl group instead of an amino group.

    4-(4-Methoxyphenoxy)benzonitrile: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

4-(4-Aminophenoxy)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. The ether linkage also provides flexibility and stability, making it suitable for the synthesis of high-performance polymers and advanced materials.

Properties

IUPAC Name

4-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNICCZCAISDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168939
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17076-69-6
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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